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Compound of Interest

Compound Name: (S)-4-Phenylthiazolidine-2-thione

Cat. No.: B066421 Get Quote

An In-depth Technical Guide to (S)-4-Phenylthiazolidine-2-thione: Properties and Applications

in Asymmetric Synthesis

Introduction
(S)-4-Phenylthiazolidine-2-thione is a sulfur-containing heterocyclic compound that has

emerged as a powerful and versatile chiral auxiliary in modern organic synthesis.[1] Derived

from the natural amino acid (S)-phenylalanine, its unique structural and electronic properties

offer distinct advantages over more traditional auxiliaries, such as Evans' oxazolidinones.[2]

The presence of the thione (C=S) group and the endocyclic sulfur atom significantly influences

the reactivity of N-acylated derivatives, enabling highly diastereoselective carbon-carbon bond

formations and facilitating mild, efficient cleavage of the auxiliary post-transformation.[3][4]

This guide provides a comprehensive overview of the chemical properties, synthesis, and

application of (S)-4-Phenylthiazolidine-2-thione, with a particular focus on its role in

asymmetric aldol reactions. It is intended for researchers, scientists, and drug development

professionals seeking to leverage this auxiliary for the stereocontrolled synthesis of complex

chiral molecules.

Physicochemical and Structural Properties
(S)-4-Phenylthiazolidine-2-thione is a white to off-white crystalline solid, stable under normal

laboratory conditions.[5][6] The core of its utility lies in its rigid five-membered ring structure and
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the defined stereochemistry at the C4 position, which effectively shields one face of the enolate

derived from its N-acyl derivatives.

Table 1: Physicochemical Properties of (S)-4-Phenylthiazolidine-2-thione

Property Value Reference(s)

CAS Number 185137-29-5 [7],[6],[8]

Molecular Formula C₉H₉NS₂ [7],[6],[8]

Molecular Weight 195.30 g/mol [7],[6],[8]

Appearance
White or off-white crystalline

powder
[7],[6]

Melting Point 127 - 131 °C [7],[6]

Optical Rotation
[α]²⁰/D = +220° to +230°

(c=0.35 in CHCl₃)
[7],[6]

Purity ≥ 98% (GC) [7],[6]

Synthesis of the Chiral Auxiliary
The synthesis of thiazolidine-2-thiones is generally achieved from the corresponding 1,2-amino

alcohols, which are readily prepared by the reduction of α-amino acids.[9] The cyclization to

form the thiazolidine-2-thione ring is accomplished by treatment with carbon disulfide (CS₂),

typically in the presence of a base.[2] The use of a strong base favors the formation of the

thiazolidinethione over the corresponding oxazolidinethione.[9]

Caption: General synthesis pathway for (S)-4-Phenylthiazolidine-2-thione.

Experimental Protocol: Microwave-Assisted Synthesis
Microwave-assisted synthesis provides an efficient and rapid method for preparing the

auxiliary.[2]

To a microwave-safe reaction vessel, add (S)-phenylalaninol (1 equivalent).
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Add Dimethyl Sulfoxide (DMSO) as the solvent.

Add carbon disulfide (CS₂) (typically 2-3 equivalents).

Seal the vessel and place it in a microwave reactor.

Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-20

minutes).

After cooling, the reaction mixture is typically poured into water, and the product is extracted

with an organic solvent (e.g., ethyl acetate).

The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under

reduced pressure.

The crude product is purified by recrystallization or column chromatography to yield the final

compound.

Application in Asymmetric Aldol Additions
The primary application of (S)-4-Phenylthiazolidine-2-thione is as a chiral auxiliary in

asymmetric synthesis, most notably in aldol reactions.[3][10] The process involves three key

stages: acylation of the auxiliary, the stereoselective aldol addition, and subsequent removal of

the auxiliary.

Caption: General workflow for an asymmetric aldol reaction.

Mechanism of Stereocontrol
The high degree of stereoselectivity achieved with this auxiliary is attributed to the formation of

a rigid, chelated transition state.[3] When using chlorotitanium enolates, the titanium atom

coordinates to both the enolate oxygen and the thione sulfur atom. This chelation, combined

with the steric bulk of the C4-phenyl group, forces the aldehyde to approach from the less

hindered face of the enolate.

The choice and stoichiometry of the amine base are critical for controlling the stereochemical

outcome.[3] This remarkable feature allows access to different aldol adducts from the same

chiral auxiliary.
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"Non-Evans" Syn Aldol Product: Achieved with 1 equivalent of a hindered amine base like (-)-

sparteine. The titanium forms a highly ordered chelated transition state.[3]

"Evans" Syn Aldol Product: Achieved with 2 equivalents of the base. The second equivalent

of the base is thought to disrupt the initial chelation, leading to a different transition state

geometry and a reversal of selectivity.[3]

Caption: Stereocontrol via a rigid chelated titanium transition state.

Experimental Protocol: Asymmetric Propionate Aldol
Addition
This protocol describes a typical procedure for a chlorotitanium enolate-mediated aldol reaction

to generate a "non-Evans" syn product.[3]

Dissolve the N-propionyl-(S)-4-phenylthiazolidine-2-thione (1 equiv.) in anhydrous

dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) and cool to -78 °C.

Add titanium(IV) chloride (TiCl₄) (1.1 equiv.) dropwise and stir the resulting solution for 5-10

minutes.

Add (-)-sparteine (1.2 equiv.) dropwise. The solution typically turns a deep color. Stir for 30-

60 minutes at -78 °C to ensure complete enolate formation.

Add the desired aldehyde (1.5 equiv.), either neat or as a solution in DCM, dropwise.

Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the

starting material.

Quench the reaction by pouring it into a half-saturated aqueous solution of ammonium

chloride (NH₄Cl).

Separate the layers and extract the aqueous layer with DCM. Combine the organic layers,

wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purify the crude product by flash column chromatography to isolate the desired aldol adduct.

Diastereomeric ratios can be determined by ¹H NMR analysis of the crude product.[11]
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Cleavage and Removal of the Auxiliary
A significant advantage of thiazolidinethione auxiliaries is the relative ease of their removal

under mild conditions, which is often challenging with oxazolidinone-based auxiliaries.[3][4] The

increased nucleophilicity of the thione sulfur facilitates cleavage.

Common Cleavage Methods:

Direct Reduction to Aldehyde: Treatment with diisobutylaluminum hydride (DIBAL-H) can

directly reduce the N-acyl group to the corresponding chiral aldehyde.[3]

Reduction to Alcohol: Reagents like lithium borohydride (LiBH₄) can reduce the acyl group to

the primary alcohol.

Conversion to Esters/Acids: Alcoholysis or hydrolysis can convert the adduct into chiral

esters or carboxylic acids, respectively.

Transamidation: Treatment with ammonium hydroxide or other amines can yield chiral

amides.[10]

Applications in Drug Development and Medicinal
Chemistry
Beyond its role as a chiral auxiliary, the thiazolidine-2-thione scaffold is recognized for its

presence in various biologically active molecules and its potential as a pharmacophore.[7][12]

Pharmaceutical Intermediates: Its primary role is in the stereocontrolled synthesis of complex

chiral building blocks essential for the development of new pharmaceutical agents.[7][13]

Enzyme Inhibition: Derivatives of thiazolidine-2-thione have been investigated as inhibitors

for various enzymes. For instance, certain derivatives have shown potent inhibitory activity

against xanthine oxidase, a key enzyme in the development of hyperuricemia and gout.[12]

[14]

Antioxidant Properties: Some studies have explored the antioxidant potential of this class of

compounds, which could be beneficial in therapeutic strategies against oxidative stress-

related diseases.[7][13]
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Scaffold for Bioactive Molecules: The thiazolidine ring serves as a valuable scaffold for the

synthesis of novel therapeutic agents targeting metabolic disorders and infectious diseases.

[6]

Conclusion
(S)-4-Phenylthiazolidine-2-thione is a highly effective and versatile chiral auxiliary that offers

significant advantages for asymmetric synthesis. Its ability to direct stereochemical outcomes

with high fidelity, particularly in aldol additions, is well-established. The unique capacity to

access different stereoisomers by simply modifying reaction conditions, coupled with the mild

conditions required for its removal, makes it an invaluable tool for chemists in academia and

industry. Its growing recognition as a privileged scaffold in medicinal chemistry further cements

its importance for professionals engaged in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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